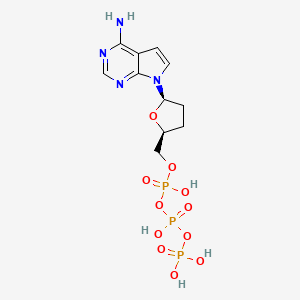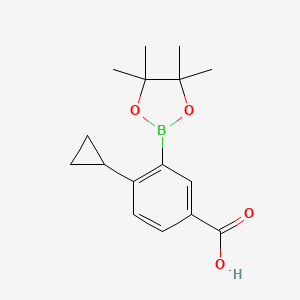![molecular formula C10H10N2O2 B12813204 2-Methoxy-7-methyl-4h-pyrido[1,2-a]pyrimidin-4-one CAS No. 17326-19-1](/img/structure/B12813204.png)
2-Methoxy-7-methyl-4h-pyrido[1,2-a]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidinone family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the palladium-catalyzed direct alkenylation of 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-ones using oxygen as the oxidant has been developed . This method provides an easy access to functionalized derivatives of the compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-ones is an example of an operationally simple reaction that proceeds under mild conditions and can be executed on a gram scale .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Substitution reactions, such as the C-3 chalcogenation, involve replacing hydrogen atoms with other groups like sulfur or selenium.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, oxygen, and chalcogen sources (e.g., sulfur or selenium compounds). Reaction conditions often involve mild temperatures and pressures to ensure high yields and selectivity.
Major Products
The major products formed from these reactions include various functionalized derivatives of this compound, such as 3-ArS/ArSe derivatives .
Wissenschaftliche Forschungsanwendungen
2-Methoxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Methoxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, it has been shown that the alkylation of 2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one takes place at the oxygen atom, while electrophilic substitution occurs mainly at position 8 of the molecule . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one: A closely related compound with similar structural features.
3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: Another derivative with distinct functional groups.
Uniqueness
2-Methoxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its methoxy and methyl substituents, which confer specific chemical properties and reactivity. These features make it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
17326-19-1 |
|---|---|
Molekularformel |
C10H10N2O2 |
Molekulargewicht |
190.20 g/mol |
IUPAC-Name |
2-methoxy-7-methylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C10H10N2O2/c1-7-3-4-8-11-9(14-2)5-10(13)12(8)6-7/h3-6H,1-2H3 |
InChI-Schlüssel |
BSCHRNZCVVUQJR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN2C(=NC(=CC2=O)OC)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


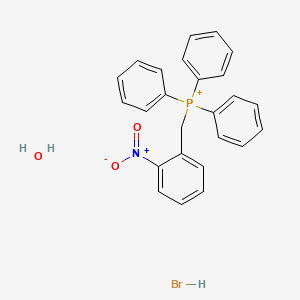

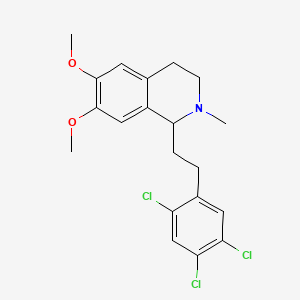
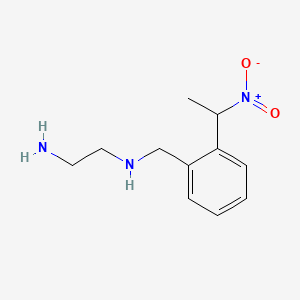
![8-Bromo-acenaphtho[1,2-b]quinoxaline](/img/structure/B12813149.png)
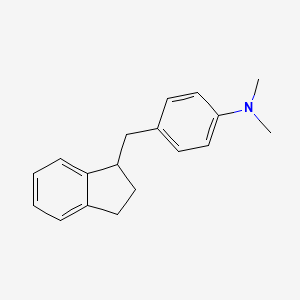

![(6S)-6,7-Dihydro-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B12813162.png)
![5-isopropyl-3-methyl-8-[(E)-phenethyliminomethyl]-2-[1,6,7-trihydroxy-5-isopropyl-3-methyl-8-[(E)-phenethyliminomethyl]-2-naphthyl]naphthalene-1,6,7-triol](/img/structure/B12813170.png)


